Daphmacropodine
Description
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Properties
Molecular Formula |
C32H51NO4 |
|---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
[(1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C32H51NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-27,35H,7-18H2,1-6H3/t21-,22-,23+,24-,25+,26+,27-,28+,29+,30+,31-,32+/m1/s1 |
InChI Key |
QCDMEBFUPVLRNE-CDRMYCHRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Architecture of Daphmacropodine: A Deep Dive into its Origins, Synthesis, and Biological Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphmacropodine, a prominent member of the structurally complex and diverse family of Daphniphyllum alkaloids, has captivated the attention of chemists and pharmacologists since its discovery. Isolated from the East Asian plant Daphniphyllum macropodum, this natural product showcases a highly congested and intricate polycyclic framework that has served as a formidable challenge and a source of inspiration for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the origin of this compound, delving into its initial isolation, the proposed biosynthetic pathway, and the elegant strategies developed for its total synthesis. Furthermore, this guide summarizes the current, albeit limited, understanding of its biological activities and explores the potential pharmacological significance of this unique molecular scaffold. Experimental methodologies for key isolation and synthetic steps are detailed, and quantitative data are presented for comparative analysis.
Origin and Isolation
This compound was first isolated from the leaves and stems of the plant Daphniphyllum macropodum Miq. (Daphniphyllaceae family). The initial report of its discovery and structural elucidation was published in 1973 by Nakano, Hasegawa, and Saeki. The isolation of this compound and its congeners from Daphniphyllum macropodum has been a subject of continued phytochemical investigation, leading to the characterization of a vast array of structurally related alkaloids.
Quantitative Data on Alkaloid Isolation
| Alkaloid | Plant Source | Plant Part | Reported Yield | Reference |
| Daphmacrodin A | Daphniphyllum macropodum | Leaves and Stems | 30 mg (from unspecified amount of plant material) | |
| Daphmacrodin B | Daphniphyllum macropodum | Leaves and Stems | 4 mg (from unspecified amount of plant material) |
Experimental Protocol: General Isolation of Daphniphyllum Alkaloids
The following is a representative protocol for the isolation of Daphniphyllum alkaloids, based on methodologies reported for the extraction of similar compounds from Daphniphyllum macropodum.
1. Extraction:
- Air-dried and powdered leaves and stems of Daphniphyllum macropodum are exhaustively extracted with methanol (B129727) (MeOH) at room temperature.
- The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.
2. Acid-Base Partitioning:
- The crude extract is suspended in a 2% aqueous hydrochloric acid (HCl) solution and partitioned with ethyl acetate (B1210297) (EtOAc) to remove neutral and acidic components.
- The acidic aqueous layer, containing the protonated alkaloids, is then basified with an ammonia (B1221849) solution (NH₃·H₂O) to a pH of 9-10.
- The basified solution is subsequently extracted with chloroform (B151607) (CHCl₃) to obtain the crude alkaloid fraction.
3. Chromatographic Separation:
- The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.
- A gradient elution system, typically starting with petroleum ether and gradually increasing the polarity with acetone (B3395972) and then methanol, is employed to separate the mixture into several fractions.
- Fractions containing compounds with similar TLC profiles are combined.
4. Purification:
- The combined fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
- Final purification is often achieved by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.
5. Structure Elucidation:
- The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).
- Single-crystal X-ray diffraction analysis is used for unambiguous confirmation of the relative and absolute stereochemistry.
Biosynthesis
The biosynthesis of Daphniphyllum alkaloids, including this compound, is a complex process that is believed to originate from the mevalonic acid pathway. The intricate carbon skeleton is thought to be derived from a squalene-like precursor. While the complete enzymatic cascade leading to this compound has not been fully elucidated, a plausible biosynthetic pathway has been proposed based on the structures of co-isolated alkaloids and biomimetic synthesis studies.
Recent research combining metabolomics and spatial analysis within Daphniphyllum macropodum tissues suggests a sophisticated organization of the biosynthetic pathway. It is proposed that early-stage C30 alkaloids are synthesized in the phloem region and then transported to the epidermis, where they undergo further enzymatic modifications to produce the more complex C22 alkaloids.
Caption: Proposed biosynthetic pathway of this compound from squalene.
Total Synthesis
The total synthesis of this compound and other Daphniphyllum alkaloids represents a significant endeavor in organic chemistry, characterized by the challenge of constructing their densely functionalized and stereochemically rich polycyclic systems. While a detailed step-by-step protocol for the total synthesis of this compound itself is not extensively documented in readily available literature, the synthesis of its core structure and of more complex congeners provides a blueprint for the key chemical transformations required.
A key strategic consideration in the synthesis of these alkaloids is the stereoselective formation of multiple C-C and C-N bonds to assemble the intricate ring system. Common strategies involve intramolecular cycloaddition reactions, such as the Diels-Alder reaction, to rapidly build molecular complexity.
Key Synthetic Strategies and Reactions
-
Intramolecular Diels-Alder Reaction: This powerful cycloaddition reaction has been employed to construct the core bicyclo[2.2.2]octane and other fused ring systems found in Daphniphyllum alkaloids. By carefully designing the diene and dienophile moieties within a single molecule, chemists can achieve high levels of stereocontrol in the formation of the cyclic product.
-
[5+2] Cycloaddition: This reaction has been utilized to form the seven-membered ring present in some Daphniphyllum alkaloids.
-
Semipinacol Rearrangement and Nicholas Reaction: A sequential semipinacol rearrangement and Nicholas reaction have been used to construct the 6/5/7/5 tetracyclic core of certain calyciphylline A-type alkaloids.
-
Gold-catalyzed Cyclization: Gold catalysts have been used to mediate key cyclization steps in the synthesis of the core structures of these alkaloids.
-
Photocycloaddition: Biomimetic [2+2] photocycloaddition reactions have been explored to construct strained cyclobutane (B1203170) rings present in some of these natural products.
Experimental Protocol: Synthesis of a Daphniphyllum Alkaloid Core Structure (Representative)
The following is a generalized workflow representing key steps that could be involved in the synthesis of a Daphniphyllum alkaloid core, based on published synthetic routes for related compounds.
1. Synthesis of a Key Cyclization Precursor:
- A multi-step sequence is typically required to assemble a linear precursor containing the necessary functional groups and stereocenters for the key intramolecular cyclization. This often involves standard organic transformations such as aldol (B89426) reactions, Wittig reactions, and stereoselective reductions.
2. Intramolecular Diels-Alder Cycloaddition:
- The acyclic precursor, containing a diene and a dienophile, is subjected to thermal or Lewis acid-catalyzed conditions to promote the intramolecular Diels-Alder reaction.
- A typical procedure might involve dissolving the precursor in a suitable solvent like toluene (B28343) and heating it to reflux, or treating it with a Lewis acid such as diethylaluminum chloride (Et₂AlCl) at low temperatures to enhance stereoselectivity.
3. Elaboration of the Core Structure:
- Following the key cyclization, the resulting polycyclic intermediate is further functionalized to introduce the remaining rings and functional groups.
- This can involve a variety of reactions, including reductions, oxidations, olefination, and further cyclizations to complete the characteristic cage-like structure of the Daphniphyllum alkaloids.
4. Final Functional Group Manipulations and Deprotection:
- The final steps of the synthesis typically involve the removal of protecting groups and any necessary adjustments to the oxidation state of various functional groups to arrive at the natural product.
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Caption: General synthetic workflow for Daphniphyllum alkaloids.
Biological Activity and Signaling Pathways
The biological activities of this compound have not been extensively studied, and there is a lack of specific information regarding its mechanism of action and effects on cellular signaling pathways in the current scientific literature. However, the broader class of Daphniphyllum alkaloids has been reported to exhibit a range of interesting biological properties, suggesting that this compound may also possess pharmacological potential.
Known Biological Activities of Daphniphyllum Alkaloids
-
Cytotoxicity: Several Daphniphyllum alkaloids have demonstrated cytotoxic effects against various human cancer cell lines. For example, daphmacrodins A and B, also isolated from D. macropodum, were evaluated for their cytotoxic activities.
-
Anti-inflammatory Activity: Some members of this alkaloid family have shown anti-inflammatory properties.
-
Antiviral Activity: There is ongoing research into the potential antiviral effects of Daphniphyllum alkaloids.
-
Pesticidal Activity: Certain Daphniphyllum alkaloids have been found to exhibit pesticidal activity against brine shrimp (Artemia salina).
Given the structural similarity of this compound to other bioactive Daphniphyllum alkaloids, it is plausible that it may also exhibit cytotoxic, anti-inflammatory, or other pharmacological activities. Further investigation is required to elucidate the specific biological profile of this compound and to identify its molecular targets and effects on signaling pathways. The complex and unique three-dimensional structure of this compound makes it an intriguing candidate for screening in various biological assays to uncover novel therapeutic leads.
Conclusion and Future Directions
This compound stands as a testament to the remarkable chemical diversity found in the plant kingdom. Its intricate molecular architecture has been a compelling target for synthetic chemists, driving the development of innovative and elegant synthetic strategies. While its natural origins and biosynthesis are beginning to be understood, the full enzymatic machinery responsible for its construction in Daphniphyllum macropodum remains to be fully characterized. The most significant knowledge gap, however, lies in its pharmacological properties. The limited available data on the biological activities of this compound, coupled with the promising activities observed for other members of the Daphniphyllum alkaloid family, underscores the urgent need for comprehensive biological evaluation of this unique natural product. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound, which could unlock its potential as a lead compound for the development of novel therapeutic agents. The continued exploration of the chemical space occupied by the Daphniphyllum alkaloids is a promising frontier for the discovery of new medicines.
Unveiling the Therapeutic Potential of Daphmacropodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Daphmacropodine, a member of the complex family of Daphniphyllum alkaloids, has emerged as a compound of significant interest in the field of pharmacology. These natural products, isolated from plants of the genus Daphniphyllum, are characterized by their unique and intricate polycyclic ring systems.[1] While research into the specific therapeutic applications of this compound is still in its nascent stages, preliminary studies on related Daphniphyllum alkaloids have revealed a spectrum of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects, hinting at a promising future for these compounds in drug discovery.[1] This technical guide aims to synthesize the current, albeit limited, scientific knowledge on this compound and its closely related analogues, providing a foundational resource for further investigation into its therapeutic potential.
Cytotoxic and Anticancer Potential
The most significant body of research on Daphniphyllum alkaloids, including compounds structurally related to this compound, centers on their cytotoxic effects against various cancer cell lines.
Quantitative Data on Cytotoxicity:
Studies have reported the half-maximal inhibitory concentration (IC50) values for several Daphniphyllum alkaloids, demonstrating their potential as anticancer agents. The data from these preclinical in vitro studies are summarized below.
| Compound | Cell Line | IC50 (µM) |
| Daphnicyclidin M | P-388 | 5.7[2][3] |
| Daphnicyclidin M | SGC-7901 | 22.4[2][3] |
| Daphnicyclidin N | P-388 | 6.5[2][3] |
| Daphnicyclidin N | SGC-7901 | 25.6[2][3] |
| Macropodumine C | P-388 | 10.3[2][3] |
| Daphnicyclidin A | P-388 | 13.8[2][3] |
Experimental Protocols:
-
Cell Lines and Culture: The cytotoxic activity of these compounds was evaluated against murine leukemia cells (P-388) and human gastric adenocarcinoma cells (SGC-7901).[2][3]
-
Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay was utilized to determine the in vitro cytotoxicity. This assay measures the metabolic activity of cells, which is indicative of cell viability.
Signaling Pathways and Mechanisms of Action:
While the precise signaling pathways modulated by this compound are yet to be elucidated, research on other natural compounds with anticancer properties suggests potential mechanisms. Many anticancer agents derived from plants exert their effects by inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).[4] For instance, other daphnane (B1241135) diterpenoids have been shown to suppress the activation of Akt, STAT3, and Src signaling pathways in human lung cancer cells.[4]
Logical Relationship of Anticancer Drug Action
Caption: Potential mechanisms of anticancer action for this compound.
Neuroprotective, Anti-inflammatory, and Antioxidant Properties
While direct studies on this compound are lacking in these areas, its chemical conversion to Daphmacrine opens the door to inferring potential activities. Daphmacrine has been investigated for its neuroprotective, anti-inflammatory, and antioxidant effects.[5]
Potential Mechanisms of Action:
-
Neuroprotection: Daphmacrine is noted for its potential in studies related to neurodegenerative disorders like Alzheimer's disease. It may act by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for cognitive function.[5]
-
Anti-inflammatory and Antioxidant Effects: The compound has also been examined for its ability to reduce inflammation and combat oxidative stress in neuronal tissues.[5]
Signaling Pathway Implication in Neuroprotection
Caption: Postulated neuroprotective mechanisms of Daphmacrine.
Other Potential Biological Activities
Initial screenings of related compounds, daphmacrodins A and B, have also explored their pesticidal and antibacterial activities, although these were found to be limited.[6][7]
Experimental Workflow for Bioactivity Screening
Caption: General experimental workflow for investigating this compound.
Future Directions and Conclusion
The therapeutic potential of this compound remains largely uncharted territory. The existing data on related Daphniphyllum alkaloids, particularly in the realm of oncology, provides a compelling rationale for dedicating further research to this specific compound. Future studies should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the efficacy of this compound against a broader panel of human cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways through which this compound exerts its biological effects. This will involve techniques such as Western blotting, RNA sequencing, and kinase activity assays.
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In Vivo Studies: Progressing to animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
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Neuroprotective and Anti-inflammatory Investigations: Directly evaluating the neuroprotective and anti-inflammatory properties of this compound, rather than relying on inferences from its derivatives.
-
Cardiovascular Effects: A thorough investigation into the cardiovascular effects of this compound is warranted to complete its pharmacological profile.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daphmacrine [myskinrecipes.com]
- 6. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Daphmacropodine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro cytotoxicity testing of Daphmacropodine, a novel compound of interest for its potential therapeutic applications. Due to the limited availability of specific experimental data on this compound in existing literature, this guide presents generalized yet detailed protocols for assessing its cytotoxic effects on cancer cell lines. The methodologies outlined include the MTT assay for cell viability, Annexin V-FITC/PI staining for apoptosis detection via flow cytometry, and Western blotting for key autophagy markers. Representative data is presented in tabular format to illustrate the expected outcomes of these assays. Furthermore, this document includes visual diagrams of the experimental workflow and relevant signaling pathways to facilitate a deeper understanding of the experimental design and potential mechanisms of action.
Introduction to In Vitro Cytotoxicity Testing
In vitro cytotoxicity assays are fundamental tools in the early stages of drug discovery and development.[1][2] These assays are employed to evaluate the toxic effects of a chemical substance on living cells.[1] The primary objectives of these tests are to determine the concentration at which a compound exhibits cytotoxic effects, to understand the mechanism of cell death, and to establish a preliminary therapeutic window. Common methods include assessing cell viability, membrane integrity, and metabolic activity.[3] For novel compounds like this compound, a multi-faceted approach involving different assays is recommended to obtain a comprehensive cytotoxicity profile.
Data Presentation: Representative Cytotoxicity Data
The following tables present representative data for the cytotoxic effects of this compound on a hypothetical cancer cell line. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 92 ± 4.8 |
| 5 | 78 ± 6.1 |
| 10 | 55 ± 5.5 |
| 25 | 32 ± 4.9 |
| 50 | 15 ± 3.8 |
| 100 | 5 ± 2.1 |
| IC50 (µM) | ~12.5 |
Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (IC50) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 2.4 |
Table 3: Relative Expression of Autophagy Marker Proteins by Western Blot
| Treatment | Relative LC3-II/LC3-I Ratio (Fold Change) | Relative Beclin-1 Expression (Fold Change) |
| Control | 1.0 | 1.0 |
| This compound (IC50) | 3.2 | 2.5 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[4]
Materials:
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Cancer cell line of interest (e.g., MCF-7, HeLa)
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Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well microplate
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Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
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After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions in a dose-dependent manner. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic or necrotic cells using flow cytometry.[2] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[5] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[5]
Materials:
-
Treated and untreated cells
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound (e.g., at its IC50 concentration) for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be positive for Annexin V and negative for PI, and late apoptotic/necrotic cells will be positive for both.
Autophagy Analysis: Western Blot for LC3 and Beclin-1
Western blotting can be used to detect changes in the levels of key autophagy-related proteins. The conversion of LC3-I to LC3-II (lipidated form) and the expression level of Beclin-1 are common indicators of autophagy induction.[6]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-Beclin-1, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the expression of target proteins to the loading control. An increased LC3-II/LC3-I ratio is indicative of autophagosome formation.
Visualization of Workflows and Pathways
Caption: Workflow for assessing this compound's in vitro cytotoxicity.
Caption: Potential apoptosis pathways induced by this compound.
Caption: Potential autophagy pathway modulated by this compound.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Daphmacropodine Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of daphmacropodine (B8099199) for reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a natural alkaloid compound isolated from plants of the Daphniphyllum genus. These alkaloids are known for their complex chemical structures and a variety of biological activities, including potential cytotoxic, antioxidant, and neuroprotective effects. Key physicochemical properties of this compound are summarized below.
Q2: In which solvents is this compound soluble?
This compound is reported to be soluble in several organic solvents.[1] For bioassay purposes, creating a concentrated stock solution in an organic solvent, which is then diluted into an aqueous buffer, is a common practice.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent in the final aqueous solution is too low to maintain the solubility of the compound. Here are several troubleshooting steps:
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Lower the final concentration of this compound: The simplest solution is often to test a lower final concentration in your assay.
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Optimize the DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 1% is often tolerated in many cell-based assays. Determine the highest non-toxic concentration of DMSO for your specific assay and try to maintain it in your final dilution.
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Use a different co-solvent: If DMSO proves to be too toxic or ineffective, other water-miscible organic solvents can be tested.
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Employ solubility enhancers: Techniques such as using cyclodextrins or adjusting the pH of the buffer can significantly improve solubility.
Q4: Can I use pH modification to improve the solubility of this compound?
Yes, pH adjustment can be a very effective method for improving the solubility of ionizable compounds. Since this compound is an alkaloid, it contains basic nitrogen atoms that can be protonated at acidic pH, forming a more water-soluble salt. It is crucial to determine the pKa of this compound to inform the pH adjustment strategy. As a general guideline, adjusting the pH of the aqueous buffer to be at least 2 units below the pKa of the basic functional group will favor the more soluble, ionized form. However, it is essential to ensure that the altered pH does not negatively impact your bioassay.
Q5: What are cyclodextrins and can they help with this compound solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like many alkaloids, to form water-soluble inclusion complexes. This is an excellent strategy when organic co-solvents interfere with the bioassay. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for enhancing the solubility of hydrophobic compounds.
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in the initial organic solvent. | The chosen solvent is not strong enough, or the compound has high crystal lattice energy. | - Try a stronger polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring compatibility with your assay.- Use sonication or gentle warming to aid dissolution. Always verify the thermal stability of this compound beforehand. |
| Precipitation occurs immediately upon dilution of the organic stock into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the final buffer composition. | - Lower the final concentration of this compound.- Increase the percentage of the organic co-solvent in the final solution, staying within the tolerance limits of your assay.- Adjust the pH of the aqueous buffer to favor the ionized, more soluble form of this compound. |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The solution is supersaturated, and the compound is slowly precipitating out of solution. The compound may also be unstable in the buffer. | - Prepare fresh dilutions immediately before use.- Consider using a solubility enhancer like a cyclodextrin (B1172386) to form a stable complex.- Evaluate the stability of this compound in your chosen buffer system over the time course of your experiment. |
| High variability in bioassay results. | Inconsistent dissolution of this compound is leading to variable effective concentrations in the assay wells. | - Ensure complete dissolution of the stock solution before making serial dilutions.- Vortex dilutions thoroughly between each step.- Consider filtering the final diluted solution through a 0.22 µm filter to remove any undissolved micro-precipitates, but be aware that this may reduce the final concentration if the compound adsorbs to the filter. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 39729-21-0 |
| Molecular Formula | C30H49NO4 |
| Molecular Weight | 499.7 g/mol |
| Melting Point | 214-215 °C[1] |
| Boiling Point (Predicted) | 573.2 ± 40.0 °C[1] |
| Density (Predicted) | 1.16 ± 0.1 g/cm3 [1] |
| Form | Powder[1] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on solubility limits).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in your aqueous assay buffer.
-
Complex Formation (Slurry/Kneading Method):
-
Place the weighed this compound powder in a glass vial.
-
Add a small amount of the HP-β-CD solution to form a paste or slurry.
-
Vortex or triturate (knead with a glass rod) the mixture for 20-30 minutes to facilitate the formation of the inclusion complex.
-
-
Final Dilution: Add the remaining volume of the HP-β-CD solution or assay buffer to reach the desired final concentration.
-
Equilibration and Clarification:
-
Sonicate the vial for 10-15 minutes.
-
Allow the solution to equilibrate on a shaker at room temperature for several hours or overnight to maximize complex formation.
-
If any undissolved particles remain, centrifuge the solution and use the clear supernatant for your experiments.
-
Mandatory Visualizations
While the direct molecular target of this compound is not definitively established in publicly available literature, many alkaloids have been shown to exhibit inhibitory activity against acetylcholinesterase (AChE). Inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh), leading to increased cholinergic signaling. This is a plausible mechanism of action to investigate for novel alkaloids with neuroactive potential. The following diagrams illustrate a general workflow for optimizing solubility and a representative signaling pathway for AChE inhibition.
References
Technical Support Center: Daphmacropodine HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of daphmacropodine (B8099199), a Daphniphyllum alkaloid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for this compound, a basic compound, is secondary interaction between the analyte's amine groups and acidic silanol (B1196071) groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2][3][4] These interactions lead to a mixed-mode retention mechanism, where some this compound molecules are retained longer, resulting in an asymmetrical peak shape.[2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[5][6][7] this compound has a predicted pKa of 12.93±0.70.[8] At a low mobile phase pH (e.g., pH 2-4), the this compound molecule will be protonated (ionized), and the silanol groups on the stationary phase will be largely unionized, which minimizes the strong secondary ionic interactions that cause peak tailing.[9][10] Conversely, at a mid-range pH, both the analyte and silanol groups can be ionized, leading to significant peak tailing.[1]
Q3: Can column choice impact peak tailing for this compound?
A3: Absolutely. Using a modern, high-purity silica (B1680970) column that is well end-capped is crucial.[11][12] End-capping is a process that covers many of the residual silanol groups on the silica surface, thereby reducing the sites available for secondary interactions with basic analytes like this compound.[11][12] For particularly challenging separations, consider using columns with alternative stationary phases, such as those with a polar-embedded group or a charged surface, which are designed to shield the silanol groups and improve the peak shape for basic compounds.[10]
Q4: What is an acceptable tailing factor for a this compound peak?
A4: An ideal chromatographic peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a tailing factor of less than 1.5 is often considered acceptable for routine analysis. However, for quantitative methods, a stricter requirement of less than 1.2 may be necessary to ensure accurate and reproducible integration.[9]
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Problem: Asymmetric peak shape (tailing) observed for the this compound peak.
Solution 1: Optimize Mobile Phase pH
A primary step in troubleshooting peak tailing for basic compounds is the adjustment of the mobile phase pH.
-
Rationale: By lowering the pH of the mobile phase, the ionization of the surface silanol groups is suppressed, reducing their interaction with the protonated basic analyte.[2][9][10]
-
Recommendation: Adjust the mobile phase pH to a range of 2.5 to 4.0 using a suitable buffer.
| Parameter | Recommended Range |
| Mobile Phase pH | 2.5 - 4.0 |
| Buffer | Phosphate (B84403) or Formate |
| Buffer Concentration | 20-50 mM |
Solution 2: Adjust Buffer Concentration
The concentration of the buffer in your mobile phase can significantly impact peak shape.
-
Rationale: A higher buffer concentration can help to mask the residual silanol groups on the stationary phase and maintain a consistent pH at the column surface, thereby improving peak symmetry.[9]
-
Recommendation: Increase the buffer concentration in the aqueous portion of your mobile phase.
| Parameter | Initial Concentration | Recommended Concentration |
| Buffer Strength | < 20 mM | 20 - 50 mM |
Solution 3: Employ a Mobile Phase Modifier
The addition of a small amount of a competing base to the mobile phase can improve peak shape.
-
Rationale: A mobile phase modifier, such as triethylamine (B128534) (TEA), acts as a silanol-masking agent. It preferentially interacts with the active silanol sites on the stationary phase, reducing the opportunity for this compound to engage in secondary interactions.[9][10]
-
Recommendation: Add a low concentration of triethylamine to the mobile phase.
| Modifier | Recommended Concentration |
| Triethylamine (TEA) | 0.05% - 0.1% (v/v) |
Solution 4: Evaluate and Change the HPLC Column
If mobile phase optimization does not resolve the issue, the problem may lie with the column itself.
-
Rationale: The column may be aging, leading to the degradation of the stationary phase and exposure of more active silanol sites. Alternatively, the chosen column chemistry may not be ideal for the analysis of basic compounds.
-
Recommendation:
-
First, try flushing the column with a strong solvent to remove any contaminants.
-
If the problem persists, switch to a new column of the same type to rule out column degradation.
-
For a more robust solution, select a column specifically designed for the analysis of basic compounds, such as one with a polar-embedded phase or a modern, thoroughly end-capped C18 column.[9][11]
-
| Column Type | Description |
| Standard C18 | Prone to silanol interactions with basic compounds. |
| End-capped C18 | Reduced silanol activity, better for basic compounds.[11][12] |
| Polar-Embedded Phase | Contains a polar group near the silica surface to shield silanols. |
Solution 5: Optimize Sample Conditions
High sample concentration or an inappropriate sample solvent can also lead to peak tailing.
-
Rationale: Injecting too much sample can overload the column, leading to peak distortion. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause band broadening and peak tailing.
-
Recommendation:
-
Reduce the injection volume or dilute the sample.
-
Ensure the sample solvent is similar in strength to or weaker than the initial mobile phase.
-
| Parameter | Recommendation |
| Injection Volume | Reduce by 50% and observe the effect. |
| Sample Solvent | Match the initial mobile phase composition as closely as possible. |
Experimental Protocol: General HPLC Method for this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid or phosphoric acid
-
Potassium phosphate monobasic
2. Mobile Phase Preparation (Example for pH 3.0)
-
Prepare a 50 mM potassium phosphate buffer: Dissolve the appropriate amount of potassium phosphate monobasic in HPLC grade water.
-
Adjust the pH of the buffer solution to 3.0 with phosphoric acid.
-
Filter the aqueous buffer through a 0.45 µm membrane filter.
-
The mobile phase can be used in an isocratic or gradient mode with acetonitrile or methanol as the organic modifier. For example, a starting condition could be 70:30 (v/v) aqueous buffer:acetonitrile.
3. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a solvent similar in composition to the mobile phase.
-
Perform serial dilutions from the stock solution to prepare working standards at the desired concentrations.
4. HPLC System and Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (end-capped) |
| Mobile Phase | A: 50 mM Potassium Phosphate, pH 3.0B: Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes (example) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
5. Sample Preparation
-
For samples from a biological matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step is recommended to remove interfering substances.
-
Ensure the final sample is dissolved in a solvent compatible with the mobile phase.
-
Filter all samples through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Effect of pH on silanol interactions causing peak tailing.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ijfmr.com [ijfmr.com]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. epa.gov [epa.gov]
- 5. youtube.com [youtube.com]
- 6. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. s-und-s.pl [s-und-s.pl]
- 10. nacalai.com [nacalai.com]
- 11. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Scaling Up Daphmacropodine Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for scaling up the production of Daphmacropodine and related complex Daphniphyllum alkaloids. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the chemical synthesis of this compound and other Daphniphyllum alkaloids?
A1: Scaling up the synthesis of structurally complex alkaloids like this compound from laboratory to industrial scale presents several significant challenges:
-
Reaction Conditions: Reactions that are high-yielding at a small scale may not translate well to larger scales. Issues such as heat transfer, mixing, and addition rates become critical and can significantly impact yield and purity.[1][2]
-
Reagent Cost and Availability: Reagents used in complex syntheses are often expensive and may not be available in bulk quantities, making the process economically unviable on a large scale.[3]
-
Purification: The separation of the desired product from complex reaction mixtures can be a major bottleneck. Chromatographic methods that are effective in the lab are often difficult and costly to implement on an industrial scale.[1][2]
-
Stereocontrol: Maintaining high stereoselectivity during the construction of multiple chiral centers is crucial and can be challenging to control in large reactors.[4]
-
Safety: Many synthetic steps may involve hazardous reagents or exothermic reactions that require careful management and specialized equipment at a larger scale.[1]
Q2: Are there any biotechnological approaches for producing this compound?
A2: While the total chemical synthesis of Daphniphyllum alkaloids is a significant area of research, biotechnological approaches are being explored as a promising alternative for scalable production. Research is ongoing to elucidate the biosynthetic pathway of these alkaloids in their native plant, Daphniphyllum macropodum.[5] Understanding this pathway could enable the transfer of the relevant genes into microbial hosts like yeast or bacteria for fermentation-based production. This approach could offer a more sustainable and potentially cost-effective route to this compound and its analogs.
Q3: What is the proposed biosynthetic origin of the Daphniphyllum alkaloid skeleton?
A3: The complex core structure of Daphniphyllum alkaloids is believed to be derived from squalene. The proposed biosynthetic pathway involves a series of intricate cyclizations and rearrangements of a triterpenoid (B12794562) precursor. While the exact enzymatic steps are still under investigation, the general hypothesis provides a roadmap for metabolic engineering efforts.
Troubleshooting Guide for this compound Production
This guide addresses specific issues that may be encountered during the synthesis of this compound and related alkaloids.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TS-001 | Low yield in key cyclization step to form the polycyclic core. | - Steric hindrance in the precursor molecule.- Unfavorable reaction kinetics at the chosen temperature.- Catalyst deactivation. | - Redesign the precursor to minimize steric clashes.- Screen a range of temperatures and reaction times.- Experiment with different catalysts and catalyst loading. |
| TS-002 | Formation of multiple diastereomers. | - Poor facial selectivity in a key bond-forming reaction.- Use of an achiral or ineffective chiral catalyst. | - Introduce a bulky directing group to influence the stereochemical outcome.- Employ a well-defined chiral ligand for the metal catalyst.- Optimize the solvent and temperature, as these can influence stereoselectivity.[4] |
| TS-003 | Difficulty in purifying the final product from reaction byproducts. | - Similar polarity of the product and impurities.- Decomposition of the product on silica (B1680970) gel. | - Explore alternative purification techniques such as preparative HPLC, supercritical fluid chromatography (SFC), or crystallization.- Use a less acidic or basic stationary phase for chromatography (e.g., alumina (B75360) or functionalized silica).- Consider derivatizing the product to alter its polarity for easier separation, followed by a deprotection step.[1] |
| TS-004 | Inconsistent reaction outcomes when scaling up. | - Inefficient heat transfer in a larger reactor.- Poor mixing leading to localized high concentrations of reagents.- Change in the surface-to-volume ratio affecting reaction kinetics. | - Use a jacketed reactor with precise temperature control.- Employ mechanical stirring and optimize the stirring speed.- Perform a thorough process safety and scalability analysis before moving to a larger scale.[2] |
Experimental Protocols
As a detailed total synthesis of this compound with high-yield protocols suitable for scaling is not yet widely published, a representative protocol for a key step in the synthesis of a related Daphniphyllum alkaloid is provided below as a model.
Model Protocol: Intramolecular Diels-Alder Cyclization for the Construction of a Key Intermediate
This protocol is adapted from the synthesis of (-)-Calyciphylline N, which shares structural similarities with this compound.[6]
Materials:
-
Triene precursor
-
Diethylaluminum chloride (Et₂AlCl)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the triene precursor in anhydrous DCM under an argon atmosphere in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Et₂AlCl (1.0 M in hexanes) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cycloadduct.
Visualizations
Biosynthetic Pathway of Daphniphyllum Alkaloids
Caption: Proposed biosynthetic origin of this compound and related alkaloids.
Experimental Workflow for Synthesis Optimization
Caption: A systematic approach to optimizing reaction conditions for improved yield.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a New UPLC-MS/MS Method for the Quantification of Daphmacropodine
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive validation of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Daphmacropodine, a representative Daphniphyllum alkaloid. The performance of this method is compared with a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method to provide a clear and objective assessment for researchers in the field.
Introduction
This compound belongs to the complex family of Daphniphyllum alkaloids, which exhibit a wide range of biological activities. Accurate and precise quantification of these alkaloids is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development. This guide details the validation of a sensitive and specific UPLC-MS/MS method and compares its performance against a conventional HPLC-UV method, offering insights into the advantages of modern analytical techniques.
Table 1: Comparison of Analytical Method Performance
| Parameter | New UPLC-MS/MS Method | Alternative HPLC-UV Method |
| Linearity (r²) | >0.995 | >0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | 50 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 150 ng/mL |
| Precision (RSD%) | < 10% | < 15% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Run Time | 5 minutes | 20 minutes |
| Specificity | High (Mass-based detection) | Moderate (UV-based detection) |
Experimental Protocols
New UPLC-MS/MS Method
This method was developed for the quantification of this compound in a biological matrix (e.g., rat plasma).
1. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B (linear gradient)
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions:
-
System: Waters Xevo TQ-S micro tandem mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined for the specific compound)
-
Internal Standard: Precursor ion > Product ion (specific m/z values)
-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
Alternative HPLC-UV Method
This method represents a more traditional approach for alkaloid quantification.
1. Sample Preparation:
-
To 500 µL of sample, add 5 mL of a suitable extraction solvent (e.g., methanol).
-
Sonciate for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC
-
Column: C18 column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate (B84403) buffer (pH adjusted). The exact ratio would be optimized for the specific alkaloid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV detector at a wavelength determined by the UV absorption maximum of this compound.
Visualizations
Conclusion
The newly developed UPLC-MS/MS method demonstrates superior sensitivity, specificity, and a significantly shorter analysis time compared to the traditional HPLC-UV method for the quantification of this compound. The enhanced performance of the UPLC-MS/MS method makes it highly suitable for high-throughput analysis required in pharmacokinetic studies and for the detection of trace levels of the analyte in complex matrices. While the HPLC-UV method remains a viable option, the UPLC-MS/MS method offers significant advantages for demanding research and drug development applications.
In Vivo Validation of Daphmacropodine's Therapeutic Potential: A Literature Review
Currently, there is a notable absence of published in vivo studies specifically validating the therapeutic potential of Daphmacropodine. While the broader class of Daphniphyllum alkaloids, to which this compound belongs, has been a subject of interest for their complex chemical structures and potential biological activities, specific in vivo experimental data for this compound remains elusive in the public domain.
This guide aims to provide a framework for the type of data and comparisons necessary for a comprehensive in vivo validation, should such research become available. The following sections outline the standard methodologies, comparative analyses, and data presentation that would be expected by researchers, scientists, and drug development professionals.
Comparison with Alternative Therapies
A crucial aspect of validating a new therapeutic agent is to compare its efficacy and safety against existing treatments or other relevant compounds. As there are no in vivo studies on this compound, a direct comparison is not possible. However, future research should aim to compare this compound's performance against standard-of-care drugs relevant to its proposed therapeutic indication.
Tabular Summary of Preclinical In Vivo Data
For a clear and concise comparison, quantitative data from in vivo studies are typically summarized in tables. The following tables are templates that would be populated with experimental data from future studies on this compound and its comparators.
Table 1: Comparison of In Vivo Efficacy in a [Specify Animal Model] of [Therapeutic Area]
| Treatment Group | Dosage | Administration Route | N (animals) | Primary Efficacy Endpoint (e.g., Tumor Volume, MACE) | Secondary Efficacy Endpoint(s) | Statistical Significance (p-value) |
| Vehicle Control | - | - | ||||
| This compound | ||||||
| Comparator Drug A | ||||||
| Comparator Drug B |
Table 2: Comparative In Vivo Safety and Tolerability Profile
| Treatment Group | Dosage | N (animals) | Body Weight Change (%) | Key Organ Toxicity Markers (e.g., ALT, AST, Creatinine) | Observed Adverse Events | Mortality Rate (%) |
| Vehicle Control | - | |||||
| This compound | ||||||
| Comparator Drug A | ||||||
| Comparator Drug B |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following outlines a standard structure for describing in vivo experimental protocols.
Animal Model
A detailed description of the animal model used is critical. This includes the species, strain, age, and sex of the animals. The rationale for choosing a specific model to represent the human disease of interest should be clearly stated. For example, in oncology, this might involve xenograft models with specific human cancer cell lines or genetically engineered mouse models.
Treatment Administration
The protocol should specify the formulation of this compound and any comparator drugs. The dosage, route of administration (e.g., oral, intravenous, intraperitoneal), and the frequency and duration of treatment must be clearly defined.
Efficacy Assessment
This section would detail the methods used to measure the therapeutic effect of the treatments. This could include:
-
For Oncology: Regular measurement of tumor volume using calipers, bioluminescence imaging, or other imaging modalities.
-
For Inflammatory Diseases: Measurement of inflammatory markers (e.g., cytokines), paw volume in arthritis models, or clinical scoring of disease severity.
-
For Cardiovascular Diseases: Echocardiography, electrocardiography (ECG), or measurement of blood pressure.
Safety and Toxicity Assessment
Protocols for monitoring the safety of the treatments are crucial. This typically involves:
-
Regular monitoring of animal body weight and general health.
-
Collection of blood samples for hematological and biochemical analysis to assess organ function (e.g., liver, kidney).
-
Histopathological analysis of major organs at the end of the study.
Statistical Analysis
The statistical methods used to analyze the data should be described. This includes the tests used to compare different treatment groups and the level of statistical significance (p-value).
Visualizing Experimental Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes. The following are examples of how Graphviz (DOT language) can be used to create diagrams for experimental workflows and signaling pathways that could be relevant to this compound research.
Caption: A typical workflow for an in vivo preclinical study.
Caption: A hypothetical signaling pathway modulated by this compound.
While the therapeutic potential of this compound is yet to be explored through in vivo validation, this guide provides a clear roadmap for the necessary experimental design, data presentation, and comparative analysis. Future research in this area will be critical to understanding the potential clinical utility of this natural product. Researchers are encouraged to follow these established guidelines to ensure the generation of robust and comparable data that can effectively inform the drug development process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
